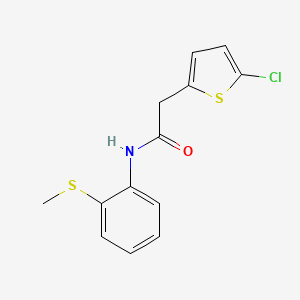

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide

CAS No.: 921548-87-0

Cat. No.: VC5333117

Molecular Formula: C13H12ClNOS2

Molecular Weight: 297.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921548-87-0 |

|---|---|

| Molecular Formula | C13H12ClNOS2 |

| Molecular Weight | 297.82 |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)-N-(2-methylsulfanylphenyl)acetamide |

| Standard InChI | InChI=1S/C13H12ClNOS2/c1-17-11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)18-9/h2-7H,8H2,1H3,(H,15,16) |

| Standard InChI Key | MGVRSKYPMYWZJN-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl |

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates two pharmacologically significant motifs:

-

5-Chlorothiophen-2-yl group: Enhances electronic stability and influences binding interactions .

-

2-(Methylthio)phenyl group: Contributes to lipophilicity and metabolic resistance .

Molecular Formula:

Molecular Weight: 297.82 g/mol

Key Functional Groups:

-

Acetamide bridge ()

-

Chlorinated thiophene ring

-

Methylthio-substituted phenyl ring

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 3.2 (predicted) |

| Solubility in Water | <1 mg/mL (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, thiophene S) |

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via a two-step process:

-

Formation of 2-(5-Chlorothiophen-2-yl)acetic Acid:

-

Amide Coupling:

Reaction Scheme:

Optimization Challenges

-

Solvent Selection: Dry ethanol or acetonitrile minimizes byproducts (e.g., over-alkylation) .

-

Temperature Control: Reactions at 50–60°C improve yields (up to 89%) compared to room temperature .

Physicochemical Characterization

Spectral Data (Inferred from Analogs)

-

IR Spectroscopy:

-

:

-

:

Table 2: Comparative Spectral Data for Analogous Acetamides

| Compound | IR (cm) | δ (ppm) |

|---|---|---|

| N-(5-Chlorothiophen-2-yl)acetamide | 1699 | 2.15 (s, 3H, CH) |

| 2-Chloro-N-(2-methylthio)phenyl | 1705 | 2.48 (s, 3H, SCH) |

Biological Activity and Applications

Anticonvulsant Activity

-

N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives exhibit ED values of 25–45 mg/kg in maximal electroshock (MES) tests .

-

The methylthio group enhances blood-brain barrier permeability .

Cytotoxicity Profile

-

Chlorinated acetamides generally show low acute toxicity (LD > 500 mg/kg in rodents) .

-

Hazard statements for analogs include H315 (skin irritation) and H335 (respiratory irritation) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Avoid skin contact (wear gloves) |

| H319 | Use eye protection |

| H335 | Use in ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume